Home > Products > Screening Compounds P23188 > 7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine
7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine -

7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Catalog Number: EVT-13332278
CAS Number:
Molecular Formula: C9H9BrClNO
Molecular Weight: 262.53 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a chemical compound characterized by its molecular formula C9H9BrClNOC_9H_9BrClNO and a CAS number of 1823472-00-9. This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities, including potential therapeutic applications in medicinal chemistry and pharmacology. The presence of bromine and chlorine atoms in its structure contributes to its unique chemical properties and reactivity.

Source

The compound can be sourced from specialty chemical suppliers, such as Parchem, which provides various derivatives of benzoxazepines for research and industrial applications .

Classification

7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is classified as a specialty material within the broader category of heterocyclic compounds. Its structural characteristics position it as a potential candidate for further research in medicinal chemistry due to its biological activity profile.

Synthesis Analysis

Methods

The synthesis of 7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 2-amino-5-bromophenol and chloroacetyl chloride.
  2. Reaction Conditions: The reaction is conducted in the presence of a base such as sodium bicarbonate to facilitate acylation.
  3. Cyclization: Following acylation, intramolecular cyclization occurs to form the benzoxazepine ring structure.

Technical Details

The reaction conditions must be optimized to achieve high yields and purity. Laboratory methods may include temperature control and solvent choice to enhance reaction efficiency. Industrially, continuous flow reactors may be employed for scalability .

Molecular Structure Analysis

Structure

The molecular structure of 7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine features a bicyclic system formed by a benzene ring fused to a seven-membered heterocyclic ring containing nitrogen and oxygen atoms.

Data

  • Molecular Formula: C9H9BrClNOC_9H_9BrClNO
  • Molecular Weight: Approximately 232.53 g/mol
  • Structural Representation: The compound's structure can be represented using SMILES notation: C1COC2=C(CN1)C=CC=C2Cl.
Chemical Reactions Analysis

Reactions

7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo several types of chemical reactions:

  1. Substitution Reactions: The bromine atom can be replaced by various nucleophiles through nucleophilic substitution.
  2. Oxidation and Reduction: The compound can be oxidized or reduced using appropriate reagents like potassium permanganate or lithium aluminum hydride.

Technical Details

Common reagents for substitution include sodium azide or potassium cyanide. Oxidation reactions typically involve strong oxidizing agents while reduction reactions utilize reducing agents such as sodium borohydride.

Mechanism of Action

The mechanism of action for 7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine primarily involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes or pathways associated with cell proliferation, indicating potential anticancer properties .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine include:

  • Appearance: Typically presented as a solid.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility characteristics vary based on the solvent used; polar solvents may enhance solubility.
  • Stability: Stability under various conditions (e.g., light exposure or temperature) should be assessed for practical applications.

Relevant data regarding melting points and boiling points may also be necessary for practical use in laboratory settings.

Applications

7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine has several scientific uses:

  1. Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
  2. Biology: Investigated for its potential antibacterial and anticancer activities.
  3. Medicine: Ongoing research aims to explore its therapeutic potential against various diseases.
  4. Industry: Potential applications in the development of new materials and chemical processes are being explored .
Synthetic Methodologies and Reaction Optimization

Multi-Step Organic Synthesis Pathways for Benzoxazepine Core Functionalization

The synthesis of 7-bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine (C₉H₉BrClNO, MW 262.53 g/mol) follows a sequential halogenation strategy starting from the unsubstituted benzoxazepine core. The optimized route involves:

  • Ring Formation: Condensation of substituted 2-aminophenols with 1,2-dibromoethane yields the saturated 1,4-benzoxazepine scaffold.
  • Electrophilic Bromination: Treatment with N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–5°C installs bromine at position 7, preventing di-substitution by kinetic control [3].
  • Chlorination: Subsequent reaction with N-chlorosuccinimide (NCS) in anhydrous DMF introduces chlorine at position 9, leveraging DMF’s polarity to accelerate reaction kinetics [3] .

Table 1: Key Synthetic Intermediates and Conditions

StepReagentSolventTemp (°C)Yield (%)
Benzoxazepine formation1,2-DibromoethaneEthanol8065-70
Bromination (C7)NBSDCM0-585
Chlorination (C9)NCSAnhydrous DMF2578

The crystallization purification (ethanol/water) achieves >95% purity, confirmed via reverse-phase HPLC .

Regioselective Bromination and Chlorination Strategies in Heterocyclic Systems

Regioselectivity in benzoxazepine functionalization is governed by electronic and steric factors:

  • Bromination at C7: The oxazepine nitrogen’s lone pair donates electron density to the ortho position (C7), making it susceptible to electrophilic attack. Low temperatures (0–5°C) suppress di-bromination [3].
  • Chlorination at C9: After bromination, the electron-withdrawing bromine deactivates the para position (C9), yet DMF’s solvation stabilizes the chlorination transition state, enabling moderate yields .

Halogen exchange methods offer alternatives:

  • Sandmeyer reaction on diaminobenzoxazepine precursors using CuBr/HBr achieves 90% bromination selectivity.
  • Directed ortho-lithiation with n-BuLi followed by bromine or chlorine electrophiles provides regiocontrol but requires cryogenic conditions (−78°C) [5].

Table 2: Comparative Halogenation Reactivity

PositionDirecting GroupPreferred ElectrophileRelative Rate vs. Benzene
C7Oxazepine NNBS8.2
C9None (Br-deactivated)NCS/DMF0.7

Catalytic Asymmetric Approaches for Enantioselective Benzoxazepine Derivatives

Enantioselective synthesis of benzoxazepines employs chiral catalysts to control stereochemistry at C4:

  • Enzyme-Mediated Cyclization: Tyrosinase catalyzes ortho-hydroxylation of phenolic precursors, followed by 1,6-Michael addition and ring closure. This achieves 78% yield for difluoro analogs with >85% cis-diastereoselectivity [5].
  • Chiral Auxiliaries: (R)-BINOL-derived phosphoric acids induce asymmetry during imine reduction, delivering enantiomeric excess (ee >90%) for hydrogenated benzoxazepines [5].
  • Transition-Metal Catalysis: Pd-BINAP complexes mediate asymmetric hydrogenation but face catalyst poisoning by bromine, limiting yields to 50–60% [5].

Table 3: Stereochemical Outcomes Under Varied Conditions

Conditioncis:%trans:%ee (%)
Enzymatic (pH 7.0)8515-
(R)-BINOL catalyst--92
Pd-BINAP406075

Alkylation and Etherification Techniques for Substituent Introduction

N-Alkylation and O-etherification modify benzoxazepine’s pharmacological profile:

  • N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide) and K₂CO₃ in acetone introduces methyl groups at N4, enhancing lipophilicity (ΔlogP = +0.8) [3].
  • Reductive Amination: Paraformaldehyde with NaBH₃CN yields N-methyl derivatives, though bromine impedes reduction, requiring 24-hour reflux [3].
  • Etherification: Williamson synthesis with chloroethanol in THF installs ethoxy groups at O1, but elevated temperatures risk dehalogenation [5].

Steric effects dominate:

  • Bulky substituents (e.g., tert-butyl) reduce yields to 40–50% due to C7 bromine hindrance.
  • Fluorine atoms enhance electrophilicity at C9, facilitating nucleophilic substitutions in difluoro analogs [5].

Solvent and Catalyst Optimization in Cyclization Reactions

Solvent polarity critically impacts cyclization efficiency:

  • Polar Aprotic Solvents: DMF accelerates intramolecular SNAr cyclization by 3-fold vs. THF due to enhanced anion solvation.
  • Protic Solvents: Ethanol promotes hydrogen bonding but induces decomposition above 60°C [3].

Catalyst systems include:

  • Acid Catalysis: p-TSA (10 mol%) in toluene enables dehydrative cyclization at 110°C (75% yield).
  • Base-Mediated Cyclization: K₂CO₃ in DMF drives Smiles rearrangement via intramolecular nucleophilic substitution, achieving 75% yield without transition metals [5].
  • Metal Catalysts: CuI (5 mol%) in DMSO oxidatively couples dihalogenated precursors but suffers from homocoupling side reactions (15–20% yield loss) [3].

Table 4: Cyclization Solvent Effects

SolventDielectric ConstantCyclization Yield (%)Byproducts (%)
DMF3878<5
THF7.64520
Ethanol246015
DMSO47828

Properties

Product Name

7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine

IUPAC Name

7-bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

InChI

InChI=1S/C9H9BrClNO/c10-7-3-6-5-12-1-2-13-9(6)8(11)4-7/h3-4,12H,1-2,5H2

InChI Key

UETZYHNLCRUGLE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2Cl)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.